molecular formula C13H19FN2O B2418043 1-[3-(4-Fluorophenoxy)propyl]piperazine CAS No. 91940-44-2

1-[3-(4-Fluorophenoxy)propyl]piperazine

Cat. No.: B2418043
CAS No.: 91940-44-2
M. Wt: 238.306
InChI Key: KUBAKABDMNMEGZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenoxy)propyl]piperazine typically involves the reaction of piperazine with 3-(4-fluorophenoxy)propyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

1-[3-(4-Fluorophenoxy)propyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[3-(4-Fluorophenoxy)propyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, within biological systems. The compound’s fluorophenoxy group is believed to play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are still under investigation, but it is known to modulate signal transduction processes and influence cellular responses.

Comparison with Similar Compounds

1-[3-(4-Fluorophenoxy)propyl]piperazine can be compared with other piperazine derivatives, such as:

    1-[3-(4-Chlorophenoxy)propyl]piperazine: Similar in structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    1-[3-(4-Methylphenoxy)propyl]piperazine: Contains a methyl group instead of fluorine, affecting its reactivity and interactions.

    1-[3-(4-Nitrophenoxy)propyl]piperazine:

The uniqueness of this compound lies in its fluorine substitution, which imparts distinct electronic and steric effects, influencing its reactivity and biological activity.

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBAKABDMNMEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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